BenchChemオンラインストアへようこそ!

2-Chloroethylmethyldichlorosilane

Hydrosilylation Radical-chain addition Radiation chemistry

2-Chloroethylmethyldichlorosilane (CAS 7787-85-1), systematically named dichloro(2-chloroethyl)methylsilane, is a bifunctional organosilane with the molecular formula C₃H₇Cl₃Si and a molecular weight of 177.53 g/mol. The compound features a silicon center bonded to one methyl group, two hydrolytically labile chlorine atoms (Si–Cl), and one 2-chloroethyl group containing a terminal alkyl chloride (C–Cl).

Molecular Formula C3H7Cl3Si
Molecular Weight 177.53 g/mol
CAS No. 7787-85-1
Cat. No. B1581314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroethylmethyldichlorosilane
CAS7787-85-1
Molecular FormulaC3H7Cl3Si
Molecular Weight177.53 g/mol
Structural Identifiers
SMILESC[Si](CCCl)(Cl)Cl
InChIInChI=1S/C3H7Cl3Si/c1-7(5,6)3-2-4/h2-3H2,1H3
InChIKeyDBWSTBGNSJEPFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroethylmethyldichlorosilane (CAS 7787-85-1): Procurement-Ready Overview of a Bifunctional Organosilane for Controlled Surface Engineering


2-Chloroethylmethyldichlorosilane (CAS 7787-85-1), systematically named dichloro(2-chloroethyl)methylsilane, is a bifunctional organosilane with the molecular formula C₃H₇Cl₃Si and a molecular weight of 177.53 g/mol [1]. The compound features a silicon center bonded to one methyl group, two hydrolytically labile chlorine atoms (Si–Cl), and one 2-chloroethyl group containing a terminal alkyl chloride (C–Cl). This distinctive architecture confers orthogonal reactivity: the Si–Cl bonds enable rapid covalent attachment to hydroxylated surfaces (e.g., silica, glass, metal oxides) while the terminal C–Cl bond remains intact and available for subsequent nucleophilic substitution or polymerization [2]. The compound is a colorless to pale yellow liquid with a density of 1.241 g/mL at 20 °C, a refractive index n20/D of 1.458, a boiling point of 157 °C, and a flash point of 32 °C [1].

Why Generic Silane Substitution Fails: The Critical Role of Orthogonal Reactivity and Steric Profile in 2-Chloroethylmethyldichlorosilane Procurement


Interchanging silane coupling agents without considering the precise balance of hydrolytic lability, steric bulk at the silicon center, and terminal functional group identity leads to compromised surface coverage, unpredictable hydrophobicity, and altered reaction kinetics. 2-Chloroethylmethyldichlorosilane occupies a unique niche within the chloroethylsilane family. Compared to trichloro analogs (e.g., 2-chloroethyltrichlorosilane), the substitution of one chlorine with a methyl group reduces the density of surface attachment points, mitigating the risk of oligomerization and enabling more controlled monolayer formation. Compared to dialkoxy or trialkoxy derivatives (e.g., (2-chloroethyl)triethoxysilane), the dichlorosilane exhibits significantly faster hydrolysis kinetics, which is critical for time-sensitive industrial coating processes. Furthermore, the reactivity of the terminal chloroethyl group is modulated by the electron-withdrawing nature of the silyl substituent, a β-effect documented in comparative solvolysis studies that distinguishes its nucleophilic substitution behavior from carbon-only analogs [1].

Quantitative Differentiation of 2-Chloroethylmethyldichlorosilane: A Procurement-Focused Comparative Evidence Guide


Radical Addition Kinetics: Activation Energy of 14 ± 4 kJ/mol for Hydrosilylation to Vinyl Chloride

The formation of 2-chloroethylmethyldichlorosilane via the radical addition of methyldichlorosilane to vinyl chloride proceeds with an activation energy of 14 ± 4 kJ/mol [1]. This low activation energy is attributed to pπ-dπ interaction in the transition state and is comparable to the activation energy observed for the addition of methyldichlorosilane to 1-hexene under identical radiational conditions [1]. The similarity in activation energies for addition to vinyl chloride and 1-hexene indicates that the presence of the chlorine substituent in the vinyl monomer does not substantially impede radical addition kinetics, a factor relevant for predicting synthetic efficiency when scaling this route.

Hydrosilylation Radical-chain addition Radiation chemistry

One-Step Photopatternable Crosslinked Polysiloxane: Negative and Positive Tone Imaging Without Photoacid Generator

Unlike conventional photoresist formulations that require a photoacid generator (PAG) or photobase generator (PBG), 2-chloroethylmethyldichlorosilane can be directly photopatterned to form crosslinked polysiloxane structures [1]. Upon exposure to near-UV radiation, the reactive functional groups of the silane undergo crosslinking without the need for a catalytic generator. This property enables a simplified one-step process for creating both negative and positive tone patterns using the same starting material, simply by altering the photomask design [1]. The resulting crosslinked polysiloxane exhibits high hydrophobicity, good chemical stability, and sufficient moisture resistance for use as a sidewall deposition layer in DNA detection devices [1].

Photoresist Polysiloxane DNA detector Surface micropatterning

Hydrolytic Sensitivity Class 8: Rapid Moisture Reactivity Versus Alkoxy Analogs

2-Chloroethylmethyldichlorosilane is assigned a hydrolytic sensitivity rating of 8, defined as 'reacts rapidly with moisture, water, protic solvents' . This classification is consistent with the presence of two Si–Cl bonds, which are substantially more labile toward hydrolysis than the Si–OEt or Si–OMe bonds found in alkoxy-functionalized analogs. For comparison, (2-chloroethyl)triethoxysilane, which contains three ethoxy groups and no Si–Cl bonds, exhibits significantly slower hydrolysis kinetics and is typically formulated in aqueous alcoholic solutions to facilitate silanization [1]. The rapid hydrolysis of the dichlorosilane translates to faster surface modification times but necessitates strict anhydrous handling and inert atmosphere conditions.

Hydrolytic sensitivity Surface silanization Coating kinetics

Covalent Surface Attachment and Triboelectric Property Modulation on Silica

The reaction of alkylchlorosilanes, including 2-chloroethylmethyldichlorosilane, with silica surfaces proceeds via formation of covalent Si–O–Si bonds, a requirement for achieving robust, durable surface films [1]. Studies on the triboelectrification of modified silica demonstrate that the presence of a covalently bonded alkylsilane layer is a necessary condition to alter the triboelectric charging behavior of the substrate, an effect not reliably achieved through physisorbed silanes or non-covalent coatings [1]. The triboelectric charge is sensitive to the distribution and level of adsorbed water, which is modulated by the covalently attached silane layer.

Surface modification Triboelectrification Alkylsilane monolayer

Physical Property Differentiation: Density and Refractive Index as Quality Control Metrics

The physical properties of 2-chloroethylmethyldichlorosilane provide quantifiable benchmarks for verifying compound identity and purity upon receipt. The density is 1.241 g/mL at 20 °C and the refractive index is n20/D 1.458 [1]. These values differ substantially from structurally related analogs, enabling rapid discrimination. For instance, 2-chloroethyltrichlorosilane (CAS 7787-82-8) has a density of 1.393 g/mL and refractive index of 1.456 , while (2-chloroethyl)triethoxysilane (CAS 18279-67-9) has a density of 1.009 g/cm³ at 25 °C [2]. The density difference between the target compound and its trichloro analog is approximately 0.152 g/mL, a readily measurable deviation for incoming quality control.

Quality control Purity assessment Procurement specification

High-Value Application Scenarios for 2-Chloroethylmethyldichlorosilane (CAS 7787-85-1) Based on Evidence-Based Differentiation


One-Step Photopatterned Siloxane Layers for Microfabricated Biosensors and DNA Detectors

The ability of 2-chloroethylmethyldichlorosilane to undergo direct near-UV crosslinking without a photoacid generator makes it an enabling material for simplified microfabrication of polysiloxane sidewalls and patterned hydrophobic barriers on silicon dioxide substrates [1]. This property reduces processing steps and chemical inventory, which is particularly advantageous in academic and R&D settings where rapid prototyping of biosensor arrays is prioritized. The resulting crosslinked polysiloxane exhibits sufficient chemical stability and moisture resistance for use in DNA detection devices [1].

Rapid Surface Hydrophobization and Covalent Modification of Silica and Glass Substrates in Industrial Coatings

The high hydrolytic sensitivity (Class 8) of 2-chloroethylmethyldichlorosilane translates to rapid surface reaction kinetics with hydroxylated substrates such as silica, glass, and metal oxides . In industrial coating applications where process time is a critical economic factor, this rapid silanization enables higher throughput compared to slower-reacting alkoxy silanes. The covalent Si–O–Si bond formation ensures robust, durable surface attachment that is necessary for altering triboelectric properties and imparting long-term hydrophobicity [2].

Controlled Monolayer Formation for Triboelectric Charge Control in Toner and Electrostatic Separation Applications

The dichloro-methyl substitution pattern on the silicon center provides a controlled degree of surface functionalization. Compared to trichlorosilanes, which can form oligomeric networks due to three Si–Cl reactive sites, 2-chloroethylmethyldichlorosilane offers a more defined attachment geometry that favors monolayer formation. This controlled coverage is critical for applications where precise modulation of triboelectric charging is required, such as in toner additives, electrostatic separation of minerals, or anti-static coatings for electronic packaging [2].

Chemical Intermediate for Silicone Polymer Synthesis via Radical Hydrosilylation

The well-characterized activation energy of 14 ± 4 kJ/mol for the radical addition of methyldichlorosilane to vinyl chloride provides a kinetic basis for process optimization when scaling the synthesis of 2-chloroethylmethyldichlorosilane or using it as a monomer in radical-chain polymerization [3]. This low activation energy supports energy-efficient production and informs reactor design for the manufacture of silicone polymers, sealants, and adhesives where chloroethyl-functionalized siloxane units are desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloroethylmethyldichlorosilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.